Cas no 1804872-41-0 (2-(Bromomethyl)-3-(difluoromethyl)-4-methyl-6-nitropyridine)

2-(Bromomethyl)-3-(difluoromethyl)-4-methyl-6-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Bromomethyl)-3-(difluoromethyl)-4-methyl-6-nitropyridine
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- Inchi: 1S/C8H7BrF2N2O2/c1-4-2-6(13(14)15)12-5(3-9)7(4)8(10)11/h2,8H,3H2,1H3
- InChI Key: GXJQRZYXORKANY-UHFFFAOYSA-N
- SMILES: BrCC1C(C(F)F)=C(C)C=C([N+](=O)[O-])N=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 237
- Topological Polar Surface Area: 58.7
- XLogP3: 2.6
2-(Bromomethyl)-3-(difluoromethyl)-4-methyl-6-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029018517-1g |
2-(Bromomethyl)-3-(difluoromethyl)-4-methyl-6-nitropyridine |
1804872-41-0 | 95% | 1g |
$2,808.15 | 2022-04-01 | |
Alichem | A029018517-500mg |
2-(Bromomethyl)-3-(difluoromethyl)-4-methyl-6-nitropyridine |
1804872-41-0 | 95% | 500mg |
$1,752.40 | 2022-04-01 | |
Alichem | A029018517-250mg |
2-(Bromomethyl)-3-(difluoromethyl)-4-methyl-6-nitropyridine |
1804872-41-0 | 95% | 250mg |
$1,019.20 | 2022-04-01 |
2-(Bromomethyl)-3-(difluoromethyl)-4-methyl-6-nitropyridine Related Literature
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1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
Additional information on 2-(Bromomethyl)-3-(difluoromethyl)-4-methyl-6-nitropyridine
Introduction to 2-(Bromomethyl)-3-(difluoromethyl)-4-methyl-6-nitropyridine (CAS No. 1804872-41-0) and Its Emerging Applications in Chemical Biology
2-(Bromomethyl)-3-(difluoromethyl)-4-methyl-6-nitropyridine, identified by the CAS number 1804872-41-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its nitropyridine core structure, incorporates functional groups such as a bromomethyl group and a difluoromethyl substituent, which endow it with unique reactivity and potential applications in drug discovery and molecular imaging. The strategic placement of these substituents on the pyridine ring enhances its utility as a building block for synthesizing more complex molecules with tailored biological activities.
The bromomethyl group at the 2-position of the pyridine ring serves as a versatile handle for further functionalization through nucleophilic substitution reactions. This allows chemists to introduce diverse pharmacophores or labeling moieties, making the compound a valuable intermediate in the synthesis of novel therapeutic agents. Additionally, the difluoromethyl group at the 3-position introduces electron-withdrawing effects that can modulate the electronic properties of the molecule, influencing its interactions with biological targets. Such structural features are particularly relevant in modern drug design, where fine-tuning of molecular properties can lead to improved efficacy and selectivity.
In recent years, there has been growing interest in nitropyridine derivatives due to their broad spectrum of biological activities. The nitro group at the 6-position of 2-(Bromomethyl)-3-(difluoromethyl)-4-methyl-6-nitropyridine not only contributes to the molecule's electronic distribution but also serves as a potential site for bioconjugation or metabolic activation. Studies have demonstrated that nitroaromatic compounds can undergo reduction to form amine derivatives, which can be further functionalized for applications in chemotherapeutics or diagnostic probes. The combination of these features makes this compound a promising candidate for exploring new therapeutic modalities.
One of the most compelling aspects of 2-(Bromomethyl)-3-(difluoromethyl)-4-methyl-6-nitropyridine is its potential application in the development of small-molecule probes for biochemical assays. The presence of both electrophilic and nucleophilic reactive sites allows for the synthesis of probes that can selectively label specific biomolecules or track biological processes in vitro and in vivo. For instance, researchers have utilized similar nitropyridine derivatives to develop fluorescent probes that report on enzyme activity or protein-protein interactions. The bromomethyl group enables facile coupling with biomolecules via thiol or amine moieties, while the difluoromethyl group enhances stability and lipophilicity, improving membrane permeability and cellular uptake.
The pharmaceutical industry has also explored this compound as a scaffold for antiviral and anticancer agents. The nitro group's ability to engage with biological targets through redox chemistry provides a unique mechanism for drug action. For example, recent studies have shown that nitroaromatic compounds can inhibit viral replication by interfering with essential enzymatic pathways. Furthermore, the structural motif of 2-(Bromomethyl)-3-(difluoromethyl)-4-methyl-6-nitropyridine bears resemblance to known kinase inhibitors, suggesting its potential utility in targeting aberrant signaling pathways associated with cancer. By leveraging computational modeling and high-throughput screening, researchers aim to identify derivatives with enhanced potency and reduced toxicity.
Advances in synthetic methodologies have further expanded the utility of this compound. Modern techniques such as transition-metal-catalyzed cross-coupling reactions allow for efficient introduction of diverse functional groups at specific positions on the pyridine ring. This flexibility enables chemists to rapidly explore structure-activity relationships (SAR) and optimize lead compounds for clinical development. Moreover, green chemistry principles have been increasingly applied to reduce waste and improve sustainability in synthetic processes. For instance, solvent-free reactions or catalytic systems have been developed to minimize environmental impact while maintaining high yields.
The diagnostic field has not been left behind in this wave of innovation. Nitropyridine derivatives are being integrated into next-generation imaging agents for positron emission tomography (PET) and magnetic resonance imaging (MRI). The ability to conjugate these probes with radioactive isotopes or contrast agents allows for non-invasive visualization of biological processes at high resolution. Recent breakthroughs have demonstrated successful applications in neuroimaging, where these probes help track neurotransmitter activity or identify pathological changes associated with neurological disorders. The versatility of 2-(Bromomethyl)-3-(difluoromethyl)-4-methyl-6-nitropyridine makes it an attractive candidate for developing such advanced diagnostic tools.
Future directions in research are likely to focus on expanding the chemical space explored by this compound through library synthesis and artificial intelligence-driven drug discovery platforms. By combining traditional medicinal chemistry expertise with machine learning algorithms, researchers can predict novel molecular structures with desired properties before experimental synthesis begins. This approach not only accelerates the discovery process but also reduces costs associated with trial-and-error experimentation. As computational power continues to grow, we can expect more sophisticated virtual screening campaigns targeting complex diseases such as cancer or neurodegenerative disorders.
In conclusion,2-(Bromomethyl)-3-(difluoromethyl)-4-methyl-6-nitropyridine (CAS No. 1804872-41-0) represents a multifaceted tool with significant potential across multiple domains of chemical biology and pharmaceutical science. Its unique structural features enable diverse applications ranging from drug development to diagnostic imaging, while ongoing innovations continue to unlock new possibilities for its use as an intermediate or probe molecule. As research progresses,this compound is poised to play an increasingly important role in advancing our understanding of biological systems and developing next-generation therapeutics.
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